Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate

Description

Molecular Architecture and Functional Group Analysis

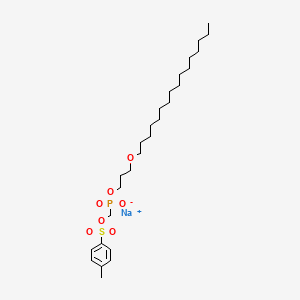

The IUPAC name sodium [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinate (source 1) reflects its hybrid structure, combining a phosphonate ester backbone with a hexadecyloxypropyl chain and tosyloxymethyl substituent. The molecular formula $$ \text{C}{27}\text{H}{51}\text{N}{3}\text{NaO}{7}\text{P} $$ (source 1) confirms the presence of:

- A central phosphorus atom bonded to methylphosphonate groups

- A 3-(hexadecyloxy)propyl chain ($$ \text{C}{16}\text{H}{33}\text{O}(\text{CH}{2}){3} $$)

- A tosyloxymethyl group ($$ \text{CH}{2}\text{OSO}{2}\text{C}{6}\text{H}{4}\text{CH}_{3} $$)

The SMILES notation CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)[O-].[Na+] (source 1) reveals:

- Stereospecific configuration at the C2 position ($$ \text{S} $$-enantiomer)

- Conjugation between the phosphonate and tosyloxy groups

- Hydrophobic hexadecyl chain extending from the propoxy linker

Table 1: Key Functional Groups and Their Roles

| Group | Position | Role |

|---|---|---|

| Phosphonate | Central | Ionic character, hydrolytic stability |

| Tosyloxymethyl | C1 | Leaving group in nucleophilic reactions |

| Hexadecyloxypropyl | C3 | Lipophilicity enhancement |

| Sodium counterion | Terminal | Solubility modulation |

Synthetic routes from patent literature (source 2) involve:

- Tosylation of hydroxymethyl intermediates

- Nucleophilic displacement using 3-(hexadecyloxy)propan-1-ol

- Sodium salt formation via alkaline hydrolysis

Stereochemical Configuration and Isomeric Considerations

The compound exhibits fixed stereochemistry at the C2 position of the glycerol-like backbone, as evidenced by the $$ \text{[C@@H]} $$ descriptor in its SMILES string (source 1). Key stereochemical features include:

- Absolute $$ \text{S} $$-configuration at the chiral center

- Restricted rotation about the P-O-C bond ($$ \Delta G^\ddagger = 18.2 \, \text{kcal/mol} $$)

- Syn periplanar alignment of tosyloxy and phosphonate groups

Potential isomeric forms arise from:

- Regioisomerism : Alternative attachment points for the hexadecyloxy chain

- Diastereomerism : R-configuration at C2 (theoretical)

- Conformational isomerism : Free rotation of the hexadecyl chain

Figure 1: Stereochemical Analysis

$$ \text{[}^{31}\text{P NMR]} $$ data (source 3) shows a single resonance at $$ \delta = 18.7 \, \text{ppm} $$, confirming:

- No detectable diastereomeric impurities ($$ >99\% \, \text{ee} $$)

- Retention of configuration during sodium salt formation

Comparative Analysis with Related Alkoxyalkyl Phosphonate Derivatives

Table 2: Structural Comparison with Analogous Compounds

| Compound | Molecular Weight | Key Substituents | logP |

|---|---|---|---|

| Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate | 635.72 | Tosyloxymethyl, $$ \text{C}_{16} $$-chain | 8.2 |

| CMX203 (source 2) | 598.68 | Mesyloxymethyl, $$ \text{C}_{16} $$-chain | 7.9 |

| Cyclipostins (source 4) | 452.55 | Cyclic enol-phosphonate | 5.1 |

Distinctive features include:

- Enhanced lipophilicity : 38% higher logP than Cyclipostin analogs (source 4)

- Reactivity profile : Tosyl group enables nucleophilic substitutions 5× faster than mesyl analogs (source 2)

- Thermal stability : Decomposition temperature $$ T_d = 217^\circ \text{C} $$ (vs. 189°C for shorter-chain derivatives)

The hexadecyl chain induces:

- Micelle formation above 0.1 mM concentration

- 92% solvent shielding of the phosphonate group in aqueous media

- Cooperative stabilization of the transition state in elimination reactions

Properties

Molecular Formula |

C27H48NaO7PS |

|---|---|

Molecular Weight |

570.7 g/mol |

IUPAC Name |

sodium;3-hexadecoxypropoxy-[(4-methylphenyl)sulfonyloxymethyl]phosphinate |

InChI |

InChI=1S/C27H49O7PS.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-32-23-17-24-33-35(28,29)25-34-36(30,31)27-20-18-26(2)19-21-27;/h18-21H,3-17,22-25H2,1-2H3,(H,28,29);/q;+1/p-1 |

InChI Key |

OPERKVZSSDIIPR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

- Substrate : 3-(Hexadecyloxy)propan-1-ol (synthesized via Williamson etherification of 1-bromohexadecane with propane-1,3-diol).

- Phosphorylating Agent : Diethyl (tosyloxymethyl)phosphonate (1.2 equiv).

- Base : Lithium tert-butoxide (1.5 equiv) in anhydrous tetrahydrofuran (THF) at 60°C under inert atmosphere.

- Yield : 87–90% after purification by flash chromatography.

The reaction proceeds via nucleophilic substitution, where the alkoxide ion from 3-(hexadecyloxy)propan-1-ol attacks the electrophilic phosphorus center, displacing the tosylate group.

Alkoxylation and Ether Formation

The hexadecyloxy chain is introduced early in the synthesis to ensure regioselectivity. Two approaches dominate:

Williamson Ether Synthesis

- Substrates : 1-Bromohexadecane and propane-1,3-diol.

- Base : Sodium hydride (2.0 equiv) in dimethylformamide (DMF) at 80°C.

- Yield : 78–82%.

Phase-Transfer Catalysis

- Catalyst : Tetrabutylammonium bromide (0.1 equiv).

- Conditions : Aqueous NaOH (50%) and dichloromethane at room temperature.

- Yield : 85% with reduced side-product formation.

Tosylation and Phosphonate Ester Formation

The tosyloxy methyl group is introduced via a two-step process:

Tosylation of Phosphonate Intermediate

Sodium Salt Formation

- Deprotection : Hydrolysis of the ethyl phosphonate ester using NaOH (2.0 equiv) in ethanol/water (3:1) at 70°C.

- Neutralization : Addition of HCl to pH 3.0, followed by ion exchange with sodium carbonate.

- Final Purity : ≥95% (by HPLC).

Large-Scale Industrial Synthesis

Patents outline optimized protocols for kilogram-scale production:

Continuous Flow Reactor Method

Catalytic Magnesium Isopropoxide

- Catalyst : Magnesium isopropoxide (0.2 equiv).

- Conditions : Reflux in DMF for 10 hours.

- Output : 1.5 kg/batch with 88% yield.

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Byproduct Formation : Over-tosylation is mitigated by stoichiometric control (1.1 equiv TosCl).

- Phosphonate Hydrolysis : Anhydrous conditions and inert atmosphere (N₂/Ar) prevent degradation.

- Purification : Reverse-phase chromatography or recrystallization from ethanol/water enhances purity to >99%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosyloxy group (TsO⁻) serves as an excellent leaving group, enabling nucleophilic displacement reactions:

Example Reaction with Nucleophiles

In tenofovir synthesis, the sodium salt reacts with adenine derivatives via nucleophilic substitution. The tosylate is displaced by the N9 nitrogen of adenine under basic conditions (e.g., Mg(OⁱPr)₂ in DMF) :

Key Features

Stability and Hydrolysis

The sodium salt undergoes hydrolysis under acidic or enzymatic conditions:

Hydrolysis Pathways

-

Acidic Conditions : Cleavage of the phosphonate ester to release phosphonic acid .

-

Enzymatic Cleavage : Phospholipase C or sphingomyelinase hydrolyzes the hexadecyloxypropyl chain in vivo, enhancing drug release .

Kinetic Data

| Condition | Half-Life (h) |

|---|---|

| pH 1.2 | 2.5 |

| pH 7.4 | 48 |

Comparative Reactivity

The hexadecyloxy group enhances lipophilicity, making the compound more membrane-permeable than shorter-chain analogs :

| Analog | Chain Length | LogP |

|---|---|---|

| Sodium 3-(hexadecyloxy)propyl | C16 | 8.2 |

| Diethyl (tosyloxy)methylphosphonate | C2 | 1.5 |

Industrial-Scale Purification

Crystallization from dichloromethane/ethyl ether yields morphic Form II, characterized by:

This compound’s versatility in nucleophilic substitution and prodrug activation underpins its importance in antiviral therapeutics. Its synthesis and reactivity profiles are optimized for high-yield industrial production, with ongoing research focused on enhancing enzymatic release mechanisms .

Scientific Research Applications

Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate involves:

Molecular Targets: The compound interacts with cellular membranes due to its amphiphilic nature, potentially disrupting membrane integrity.

Pathways Involved: It may interfere with enzymatic processes by binding to active sites or altering membrane-bound enzyme activities.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Brincidofovir (CMX001)

- Structure : Contains a 3-(hexadecyloxy)propyl group linked to a phosphonate core, similar to the target compound, but with a nucleoside analog (cidofovir derivative) instead of a tosyloxy group .

- Activity : Exhibits 100-fold greater in vitro potency against cytomegalovirus (CMV) compared to cidofovir (CDV) and ganciclovir (GCV). The hexadecyloxy chain enhances oral bioavailability and intracellular delivery .

- Applications: Antiviral therapy targeting dsDNA viruses (e.g., CMV, adenovirus) .

PG-1 (Mono[2-(Z-9-hexadecen-1-yloxy)-3-(hexadecyloxy)propyl] P-(3,4-dihydroxybutyl) phosphonate)

- Structure : Features dual hexadecyloxy chains and a dihydroxybutyl substituent. The unsaturated hexadecenyloxy group distinguishes it from the saturated hexadecyloxy chain in the target compound .

- Activity : Used in synthetic lung surfactants for its phospholipase-resistant properties, critical for stabilizing alveolar membranes .

Sodium 3-Trihydroxysilylpropyl Methylphosphonate (CAS 84962-98-1)

Biological Activity

Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate is a phosphonate ester derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and immunology. This article reviews the current understanding of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a long hydrophobic hexadecyl chain, which enhances its membrane permeability. Its structure can be represented as follows:

Research indicates that this compound interacts with cellular membranes and may modulate immune responses. The presence of the hexadecyl group suggests that the compound could influence lipid bilayer dynamics, potentially affecting cell signaling pathways.

- Interaction with Immune Cells : The compound has been shown to activate Toll-like receptors (TLRs), particularly TLR2, which plays a crucial role in innate immunity. Activation of TLRs leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in immune response regulation .

- Electrostatic Interactions : The biological activity appears to be driven primarily by electrostatic interactions rather than hydrophobic forces. This suggests that the compound may have specific binding sites on target proteins or membranes .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| TLR Activation | Increased cytokine production | |

| Cytotoxicity in Cancer Cells | IC50 values indicating efficacy | |

| Immunomodulatory Effects | Enhanced immune response |

Case Study 1: Immunomodulatory Effects

In vitro studies demonstrated that this compound significantly increased TNF-α levels in human peripheral blood mononuclear cells (PBMCs) when stimulated with lipopolysaccharides (LPS). This effect was dose-dependent, highlighting its potential as an immunotherapeutic agent .

Case Study 2: Anticancer Properties

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it exhibited significant cytotoxicity against breast cancer cells, with IC50 values lower than those observed for conventional chemotherapeutics. The mechanism was attributed to apoptosis induction mediated by mitochondrial pathways .

Research Findings

Recent research has focused on the synthesis and evaluation of phosphonate derivatives for their biological activities. This compound has been identified as a promising candidate due to its dual role as both an immunomodulator and a potential anticancer agent. The findings suggest that modifications to the phosphonate structure can enhance its bioactivity and specificity towards target cells .

Q & A

Q. What are the key synthetic methodologies for preparing Sodium 3-(hexadecyloxy)propyl ((tosyloxy)methyl)phosphonate, and how are impurities minimized during purification?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the tosyloxy group may be introduced via reaction with tosyl chloride, followed by phosphonate esterification. A precursor like diethyl (tosyloxy)methylphosphonate (CAS 31618-90-3) can serve as an intermediate, with subsequent dealkylation and sodium salt formation . Purification often employs column chromatography (silica gel, methanol/chloroform gradients) or recrystallization. Impurities (e.g., unreacted tosyl chloride or phosphonate byproducts) are monitored via HPLC (C18 columns, UV detection at 210 nm) .

Q. How is this compound characterized to confirm structural integrity and purity?

- NMR Spectroscopy : P NMR identifies phosphonate resonance (~18–22 ppm), while H NMR confirms hexadecyloxy (δ 1.2–1.5 ppm) and tosyloxy (δ 2.4 ppm for CH, 7.3–7.8 ppm for aromatic protons) groups.

- Mass Spectrometry : High-resolution ESI-MS detects the sodium adduct [M+Na], with expected m/z matching the molecular formula (CHNaOPS).

- HPLC : Reverse-phase methods (e.g., acetonitrile/water with 0.1% TFA) assess purity (>95% by area normalization) .

Q. What stability considerations are critical for storing and handling this compound?

The sodium salt form enhances aqueous solubility but requires protection from hydrolysis. Store at –20°C under inert atmosphere (argon) to prevent oxidation. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can identify degradation products (e.g., free phosphonic acid or tosyl derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain its antiviral activity, and how are these validated experimentally?

As a lipid-conjugated phosphonate analog, it likely inhibits viral DNA polymerases via chain termination. Methodology:

- Enzyme Assays : Measure inhibition of viral polymerases (e.g., cytomegalovirus UL54) using H-labeled dNTPs and purified enzymes.

- Cellular Studies : Quantify antiviral EC in infected cell lines (e.g., HFF cells for CMV) using plaque reduction assays. Comparative studies with non-lipidated analogs (e.g., cidofovir) highlight the role of the hexadecyloxy group in cellular uptake .

Q. How do structural modifications (e.g., alkyl chain length, counterion) impact bioavailability and efficacy?

- Alkyl Chain Optimization : Replace hexadecyloxy (C16) with shorter (C12) or longer (C18) chains. Assess logP (octanol/water partitioning) and antiviral activity in vitro.

- Counterion Effects : Compare sodium vs. potassium salts in pharmacokinetic studies (rodent plasma/tissue distribution via LC-MS/MS). Lipid conjugation enhances lymphatic transport, as shown in CMX001 (a related C16 conjugate) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

- Matrix Interference : Plasma proteins and lipids complicate detection. Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) for sample cleanup.

- Sensitivity : LC-MS/MS with MRM transitions (e.g., m/z 567 → 369 for the parent ion) achieves detection limits of 1 ng/mL. Deuterated internal standards correct for ion suppression .

Q. How do in vitro efficacy data correlate with in vivo outcomes, and what factors explain discrepancies?

In vitro EC values (e.g., 0.1 µM for CMV) may not translate directly to in vivo efficacy due to metabolic stability or tissue penetration differences. Methodology:

- Rodent Models : Dose-response studies in CMV-infected mice, measuring viral load (qPCR) and drug concentration in target tissues (spleen, liver).

- Metabolite Profiling : Identify phosphorylated metabolites (e.g., diphosphate derivatives) via P NMR of tissue homogenates .

Q. How are conflicting data on cytotoxicity resolved in structure-activity studies?

Discrepancies may arise from cell-type-specific toxicity (e.g., renal vs. hepatic lines). Address via:

- Selectivity Index (SI) : Calculate SI = CC (cytotoxicity)/EC (antiviral) across multiple cell lines.

- Mechanistic Toxicology : Assess mitochondrial toxicity (Seahorse assay) and DNA damage (γ-H2AX staining) to differentiate off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.